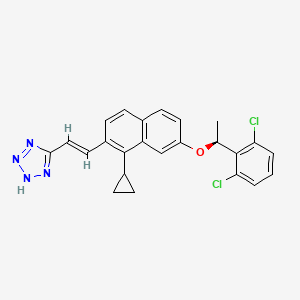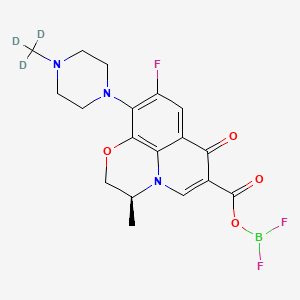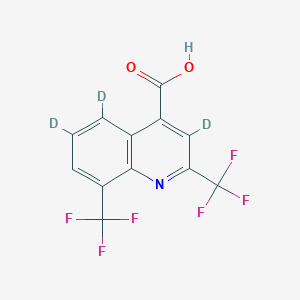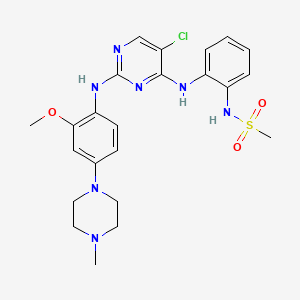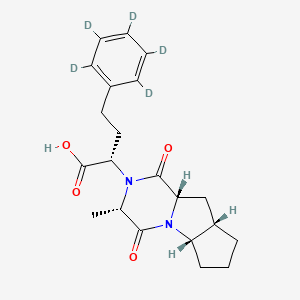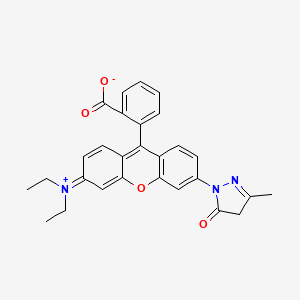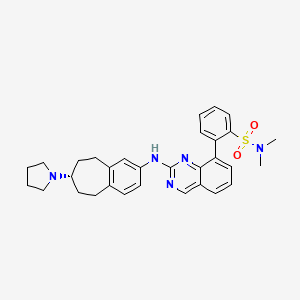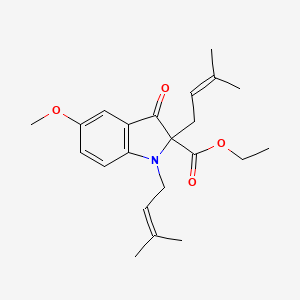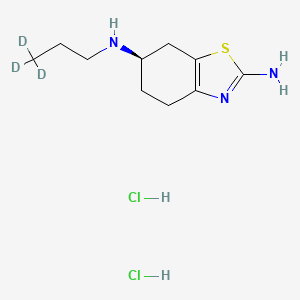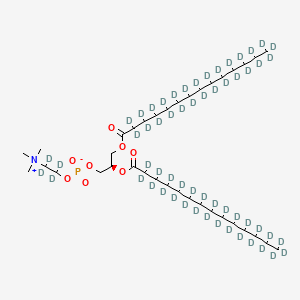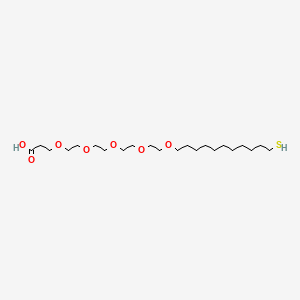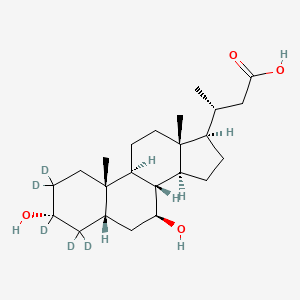
24-Nor Ursodeoxycholic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Norursodeoxycholic acid-d5 is a synthetic bile acid derivative. It is a deuterated form of 24-Norursodeoxycholic acid, which means that it contains five deuterium atoms. This compound is primarily used in scientific research due to its unique properties and potential therapeutic applications, particularly in the treatment of liver diseases.
Preparation Methods
The synthesis of 24-Norursodeoxycholic acid-d5 involves several steps. The starting material is typically a bile acid derivative, which undergoes a series of chemical reactions to introduce the deuterium atoms. The synthetic route includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium.
Oxidation and Reduction: These reactions are used to modify the functional groups and achieve the desired structure.
Industrial production methods for 24-Norursodeoxycholic acid-d5 are similar to laboratory synthesis but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
24-Norursodeoxycholic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
24-Norursodeoxycholic acid-d5 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of bile acids and their derivatives.
Biology: It is used to investigate the metabolic pathways and biological effects of bile acids in various organisms.
Medicine: It has potential therapeutic applications in the treatment of liver diseases, such as primary sclerosing cholangitis and non-alcoholic fatty liver disease.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 24-Norursodeoxycholic acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of bile acid receptors and transporters, which play a crucial role in maintaining bile acid homeostasis. Additionally, it has been shown to influence the immune response by modulating the activity of T cells, particularly CD8+ T cells .
Comparison with Similar Compounds
24-Norursodeoxycholic acid-d5 is unique compared to other bile acid derivatives due to its deuterium content, which enhances its stability and resistance to metabolic degradation. Similar compounds include:
Ursodeoxycholic acid: A naturally occurring bile acid used to treat liver diseases.
Tauro-ursodeoxycholic acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility.
Glyco-ursodeoxycholic acid: A glycine-conjugated form of ursodeoxycholic acid with similar therapeutic properties.
Each of these compounds has unique properties and applications, but 24-Norursodeoxycholic acid-d5 stands out due to its enhanced stability and potential for use in advanced therapeutic applications .
Properties
Molecular Formula |
C23H38O4 |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1/i6D2,11D2,15D |
InChI Key |
QYYDXDSPYPOWRO-FBKGEQRYSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


